N-cyclohexylthiophene-2-sulfonamide
Overview
Description
N-cyclohexylthiophene-2-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexylthiophene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiophene-2-sulfonyl chloride with cyclohexylamine under basic conditions . The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The scalability of the reaction is demonstrated by the formation of N-tert-butyl-2-benzothiazolesulfenamide on a 50 g scale with high yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiophene-2-sulfonamide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Thiophene-2-sulfonic acid derivatives.
Reduction: Thiophene-2-sulfonamide.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-cyclohexylthiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial DNA synthesis by targeting dihydropteroate synthetase .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur (VI) species used as precursors for polymers and drug candidates.
Uniqueness
N-cyclohexylthiophene-2-sulfonamide is unique due to its thiophene ring, which imparts specific electronic properties and reactivity. This makes it a valuable building block for synthesizing more complex molecules with diverse applications in various fields.
Properties
IUPAC Name |
N-cyclohexylthiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h4,7-9,11H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFHYQDHIVGFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49733616 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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